molecular formula C18H19F2N5O B2895549 3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one CAS No. 2379949-75-2

3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one

Cat. No.: B2895549
CAS No.: 2379949-75-2
M. Wt: 359.381
InChI Key: PNHRIMSYTWSREH-UHFFFAOYSA-N
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Description

3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one is a complex organic compound featuring a pyrimidine ring substituted with fluorine atoms and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring. The fluorinated pyrimidine can be synthesized through a series of halogenation and substitution reactions. The azetidine ring is then introduced via cyclization reactions, often using azetidine precursors and suitable catalysts. The final step involves the coupling of the azetidine and pyrrolidin-2-one moieties under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The azetidine and pyrrolidin-2-one moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-(4-fluorophenyl)pyrimidine: Shares the pyrimidine core but lacks the azetidine and pyrrolidin-2-one moieties.

    Azetidin-3-yl derivatives: Compounds with similar azetidine structures but different substituents on the pyrimidine ring.

    Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one moiety but different substituents on the azetidine ring.

Uniqueness

3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one is unique due to its combination of fluorinated pyrimidine, azetidine, and pyrrolidin-2-one moieties, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O/c1-24(14-6-7-21-18(14)26)13-8-25(9-13)17-15(20)16(22-10-23-17)11-2-4-12(19)5-3-11/h2-5,10,13-14H,6-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRIMSYTWSREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1=O)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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